molecular formula C23H20ClFN2O4S B2869090 5-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide CAS No. 1005300-38-8

5-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide

Cat. No.: B2869090
CAS No.: 1005300-38-8
M. Wt: 474.93
InChI Key: ROOFAWOUKVGMRL-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide (referred to as G513-0184 in screening libraries) is a benzamide derivative featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group. It is included in drug discovery screening libraries, suggesting pharmacological relevance, though detailed biological data remain pending .

Properties

IUPAC Name

5-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O4S/c1-31-22-11-4-16(24)14-20(22)23(28)26-18-7-10-21-15(13-18)3-2-12-27(21)32(29,30)19-8-5-17(25)6-9-19/h4-11,13-14H,2-3,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOFAWOUKVGMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the chloro and fluorophenyl sulfonyl groups. The final step involves the attachment of the methoxybenzamide group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and methoxybenzoyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

5-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: The compound is explored for its applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

G511-0109 : 5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide
  • Structural difference : Replaces the 4-fluorobenzenesulfonyl group with a furan-2-carbonyl moiety.
  • Properties :
    • Molecular weight: 410.86 g/mol (lower due to smaller substituent).
    • logP: 4.3115 (less lipophilic than G513-0184).
    • PSA: 54.85 Ų (lower, suggesting better solubility but reduced hydrogen-bonding capacity).
  • Implications : The furan group may enhance metabolic stability but reduce binding affinity compared to the sulfonyl group in G513-0184 .
Compounds 51–55 (): Benzamide Derivatives with Sulfamoyl and Benzylthio Groups
  • Structural differences : Feature sulfamoyl and benzylthio substituents instead of sulfonyl groups.
  • Properties :
    • Melting points: 237–279°C (higher than typical for G513-0184, likely due to stronger intermolecular forces from sulfamoyl groups).
    • Functional groups: Electron-withdrawing substituents (e.g., trifluoromethyl in 52 ) may enhance stability but reduce solubility.
  • Implications : The absence of a fluorinated sulfonyl group may limit target selectivity compared to G513-0184 .
CTDB (–2): 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile
  • Structural difference: Contains a cyanoethyl-diazenyl linker instead of a benzamide-sulfonyl structure.
  • Application : Used as a leveler in Au electrodeposition, highlighting its electrochemical rather than pharmacological utility.
  • Implications: The tetrahydroquinoline core is shared, but divergent functional groups render CTDB unsuitable for therapeutic applications .

Physicochemical Property Analysis

Compound Molecular Weight (g/mol) logP PSA (Ų) Key Substituent
G513-0184 (Target) 474.94 4.796 62.112 4-fluorobenzenesulfonyl
G511-0109 410.86 4.3115 54.85 Furan-2-carbonyl
Compound 51 ~600 (estimated) N/A N/A 3-fluorophenyl, sulfamoyl
Compound 52 ~650 (estimated) N/A N/A 4-trifluoromethylphenyl, sulfamoyl
CTDB ~400 (estimated) N/A N/A Cyanoethyl-diazenyl
  • logP Trends : G513-0184 > G511-0109, reflecting the sulfonyl group’s contribution to lipophilicity.

Crystallographic and Stability Comparisons

  • Compound in : Features a pyrrolidinone and nitro group, forming hydrogen-bonded networks (R₄²(8) and R₄⁴(20) motifs).
  • Compound in : Contains a 1,3,4-oxadiazole ring, which may confer metabolic resistance compared to G513-0184’s benzamide backbone .

Biological Activity

5-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a chloro group, a fluorophenyl sulfonyl group, and a tetrahydroquinoline moiety. The biological activity of this compound is of significant interest in medicinal chemistry due to its potential applications in treating various diseases.

Molecular Formula: C23H20ClFN2O4S
Molecular Weight: 460.93 g/mol
IUPAC Name: 5-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects.

Potential Targets:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance neurotransmitter levels, providing potential therapeutic effects in neurodegenerative diseases.
  • Urease : The compound shows promise as a urease inhibitor, which could be beneficial in treating infections caused by urease-producing bacteria.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated significant inhibition of AChE with IC50 values ranging from 0.63 µM to 6.28 µM .
  • Urease Inhibition : Strong inhibitory activity against urease has been reported, indicating potential applications in managing infections caused by urease-producing pathogens.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of the compound and evaluating their pharmacological properties. For example:

CompoundAChE IC50 (µM)Urease IC50 (µM)Antibacterial Activity
Compound A2.14 ± 0.0031.13 ± 0.003Moderate
Compound B0.63 ± 0.0016.28 ± 0.003Strong
Compound C1.21 ± 0.0052.39 ± 0.005Weak

These findings suggest that modifications to the core structure can enhance biological activity and selectivity against specific targets .

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